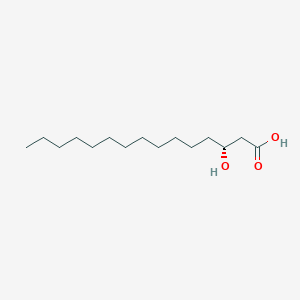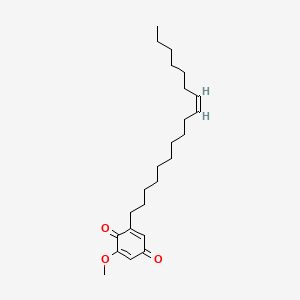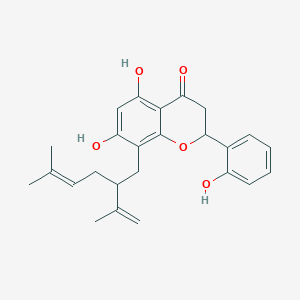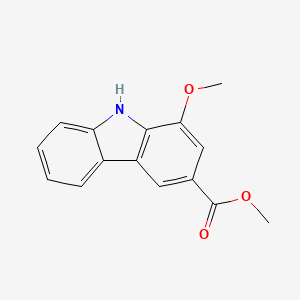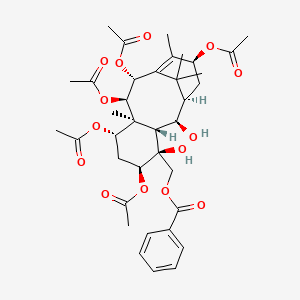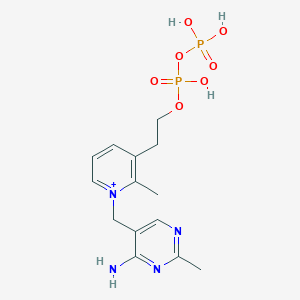
2-Hydroxymuconic semialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4Z)-2-hydroxy-6-oxohexa-2,4-dienoic acid is a 2-hydroxy-6-oxohexa-2,4-dienoic acid having (2E,4Z)-configuration. It is a conjugate acid of a (2E,4Z)-2-hydroxy-6-oxohexa-2,4-dienoate.
Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis
2-Hydroxymuconic semialdehyde (2-HMS) is a valuable intermediate in organic synthesis. Its preparation has been explored using Pseudomonas stutzeri N2, which accumulates 2-HMS in phenol-containing wastewater. This accumulation allows for the potential use of phenolic wastes in producing 2-HMS. Through specific treatments and conditions, high purity 2-HMS can be obtained for use in synthesis (Bai et al., 2021).
Role in Biodegradation Pathways
2-HMS plays a role in the biodegradation of nitrobenzene and 2-aminophenol, as found in Pseudomonas pseudoalcaligenes JS45. It is involved in the oxidation process of aldehyde analogs, which has implications for understanding and enhancing biodegradation pathways (He, Davis, & Spain, 1998).
Methodology for Stable 2-HMS Preparation
A novel method combining enzymatic catalysis with bisulfite addition has been developed to prepare stable 2-HMS. This approach addresses the challenge of 2-HMS's reactivity and instability, making it easier to store and use in various applications (Bai et al., 2021).
Genetic Analysis of 2-HMS Enzymes
Research on Achromobacter xylosoxidans KF701 has provided insights into the genetic structure of genes encoding 2-HMS dehydrogenase. This understanding is crucial for exploring the enzyme's role in various metabolic pathways, particularly those involved in the degradation of aromatic compounds (Kang et al., 1998).
Enzymatic Metabolism of 2-HMS
Studies have shown that certain enzymes can metabolize 2-HMS in specific pathways, such as the meta-cleavage route in bacteria like Bacillus species. This discovery expands the understanding of microbial pathways for degrading aromatic compounds (Buswell, 1974).
Eigenschaften
Molekularformel |
C6H6O4 |
|---|---|
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
(3E,5E)-6-hydroxy-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H6O4/c7-4-2-1-3-5(8)6(9)10/h1-4,7H,(H,9,10)/b3-1+,4-2+ |
InChI-Schlüssel |
MTOBWJUHQXQURZ-ZPUQHVIOSA-N |
Isomerische SMILES |
C(=C/C(=O)C(=O)O)\C=C\O |
SMILES |
C(=CC(=O)C(=O)O)C=CO |
Kanonische SMILES |
C(=CC(=O)C(=O)O)C=CO |
Synonyme |
2-hydroxy-6-oxohexa-2,4-dienoate semialdehyde hydroxymuconic semialdehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







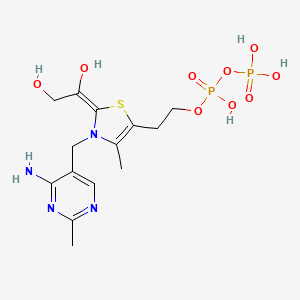

![2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile](/img/structure/B1238792.png)

